Fmoc-3-(3-pyridyl)-L-alanine serves as a valuable building block in peptide synthesis due to its unique properties:
These attributes make Fmoc-3-(3-pyridyl)-L-alanine a valuable tool for researchers studying protein-protein interactions, designing novel peptide-based drugs, and developing functional biomaterials.
Beyond its role in peptide synthesis, Fmoc-3-(3-pyridyl)-L-alanine also finds applications in other areas of scientific research:
Fmoc-3-(3-pyridyl)-L-alanine is a non-natural amino acid derivative that plays a significant role in peptide synthesis. It consists of the standard amino acid L-alanine, modified with a 3-pyridyl group attached to the β-carbon and protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This structure enhances its utility in solid-phase peptide synthesis by allowing for selective reactions while maintaining the integrity of the amino acid during the synthesis process . The compound's molecular formula is C23H20N2O4, and its molecular weight is approximately 388.42 g/mol .
The synthesis of Fmoc-3-(3-pyridyl)-L-alanine typically involves several key steps:
Fmoc-3-(3-pyridyl)-L-alanine is widely used in:
Several compounds share structural similarities with Fmoc-3-(3-pyridyl)-L-alanine, each offering unique properties:
Compound | Structure Features | Unique Properties |
---|---|---|
Fmoc-3-(4-pyridyl)-L-alanine | Similar structure but with a 4-pyridyl group | Different electronic properties due to pyridine position |
Fmoc-L-alanine | Standard L-alanine with an Fmoc protection | Lacks the pyridyl group, limiting metal coordination |
Fmoc-β-(2-thienyl)-L-alanine | Contains a thiophene ring instead of pyridine | Offers different reactivity and potential applications |
These compounds highlight the versatility and specificity that modifications can impart on amino acid derivatives, emphasizing the unique role of Fmoc-3-(3-pyridyl)-L-alanine in synthetic chemistry and biochemistry .
Fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine represents a complex amino acid derivative characterized by three distinct structural components that contribute to its unique chemical properties [1] [2] [3]. The compound exhibits a molecular formula of C₂₃H₂₀N₂O₄ with a molecular weight of 388.42 grams per mole [1] [2] [3]. The molecule's architecture incorporates a fluorenylmethyloxycarbonyl protecting group, a pyridyl aromatic substituent, and an L-alanine backbone in a stereospecific configuration [2] [3].
The fluorenylmethyloxycarbonyl protecting group serves as a base-labile amine protecting functionality that demonstrates exceptional stability toward acids and hydrolysis while maintaining selective removal characteristics through weak base treatment [4]. This protecting group exhibits particular utility in solid-phase peptide synthesis applications where its compatibility with other reagents and ease of removal streamline synthesis workflows [4]. The fluorenyl moiety contributes significant fluorescence properties to the molecule, enabling ultraviolet-inactive compounds to be analyzed through reversed-phase high-performance liquid chromatography after derivatization [4].
The fluorenylmethyloxycarbonyl group demonstrates rapid removal under basic conditions, with piperidine being the preferred reagent for deprotection as it forms stable adducts with the dibenzofulvene byproduct [4]. This mechanism prevents unwanted side reactions with the substrate during the deprotection process [4]. The protecting group's incorporation through reaction with fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate provides reliable protection of primary and secondary amines [4].
The pyridyl moiety attached at the 3-position of the alanine side chain introduces significant electronic and steric effects that influence the compound's overall properties . This aromatic heterocycle contains a nitrogen atom that can participate in hydrogen bonding interactions and coordination chemistry . The positioning of the pyridine ring at the meta position relative to the point of attachment creates unique spatial arrangements that affect molecular conformations .
Research indicates that replacing phenylalanine and tyrosine residues with 3-pyridylalanine derivatives increases the aqueous solubility of peptide constructs [6]. The pyridyl group's electron-withdrawing nature and potential for π-π stacking interactions contribute to the compound's distinctive chemical behavior . The aromatic character of the pyridine ring provides opportunities for various chemical modifications and interactions that are not available with aliphatic amino acid derivatives .
The L-alanine backbone maintains the fundamental amino acid structure with the characteristic S-configuration at the alpha carbon [2] [3]. This stereochemical arrangement ensures compatibility with biological systems and peptide synthesis protocols [2] [3]. The alpha-amino acid framework provides the essential carboxylic acid and amino functional groups necessary for peptide bond formation [2] [3].
The L-configuration represents the naturally occurring stereoisomer that exhibits compatibility with enzymatic systems and maintains proper secondary structure formation in peptide constructs [2] [3]. The alanine backbone's methyl substituent at the beta position has been replaced with the 3-pyridylmethyl group, creating a non-natural amino acid derivative with enhanced properties [2] [3].
Table 1: Molecular Properties of Fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₂₀N₂O₄ | [1] [2] [3] |
Molecular Weight (g/mol) | 388.42 | [1] [2] [3] |
CAS Registry Number | 175453-07-3 | [1] [2] [3] |
IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | [2] [3] |
InChI Key | JQLPMTXRCLXOJO-NRFANRHFSA-N | [3] |
MDL Number | MFCD00144887 | [3] |
Physical State | Solid | [7] [8] |
Color/Appearance | White to off-white crystalline powder | [7] [8] [9] |
The molecular composition reflects the integration of three distinct structural elements within a single molecular framework [1] [2] [3]. The molecular weight of 388.42 grams per mole positions this compound within the typical range for protected amino acid derivatives used in peptide synthesis applications [1] [2] [3].
The solubility characteristics of fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine demonstrate limited solubility in various organic solvents [7] [8] [10]. Dichloromethane provides sparingly soluble conditions, while dimethyl sulfoxide and methanol offer slightly soluble characteristics, with methanol requiring sonication for optimal dissolution [7] [8] [10].
The compound exhibits solubility in dimethylformamide at concentrations of 0.1 grams in 4 milliliters, providing clearly soluble solutions [11]. These solubility parameters reflect the compound's amphiphilic nature, combining hydrophobic aromatic components with polar functional groups [7] [8] [10]. The limited aqueous solubility typical of fluorenylmethyloxycarbonyl-protected amino acids necessitates the use of organic solvents for most synthetic applications [7] [8] [10].
Table 2: Physical Properties of Fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 155.3 (L-form), 166.5 (D-form) | [7] [8] [9] [10] |
Boiling Point (°C) | 514.13 (rough estimate) | [7] [8] [10] |
Density (g/cm³) | 1.2692 (rough estimate) | [7] [8] [10] |
Refractive Index | 1.6300 (estimate) | [7] [8] [10] |
Storage Temperature (°C) | 2-8 | [7] [8] [10] |
pKa (predicted) | 3.32 ± 0.10 | [7] [8] [9] [10] |
Solubility in DCM | Sparingly soluble | [7] [8] [10] |
Solubility in DMSO | Slightly soluble | [7] [8] [10] |
Solubility in Methanol | Slightly soluble (sonicated) | [7] [8] [10] |
The melting point data reveals stereoisomer-dependent thermal behavior, with the L-form exhibiting a melting point of 155.3°C and the D-form showing a higher melting point of 166.5°C [7] [8] [9] [10]. This difference reflects the distinct crystal packing arrangements between enantiomers [7] [8] [9] [10]. The recommended storage temperature range of 2-8°C ensures compound stability and prevents degradation [7] [8] [10].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine through multiple nuclei analysis [12] [13]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the fluorenyl aromatic protons in the 7.2-7.8 parts per million range and pyridyl protons appearing between 7.4-8.6 parts per million [12] [13].
Carbon-13 nuclear magnetic resonance spectroscopy enables identification of carbonyl carbon signals and aromatic carbon environments within the molecule [12] [13]. The technique provides definitive structural confirmation and purity assessment capabilities for synthetic and analytical applications [12] [13]. Oxygen-17 nuclear magnetic resonance represents an emerging technique for analyzing carbonyl oxygen and hydroxyl oxygen signals, offering insights into hydrogen bonding interactions [12] [13].
Solid-state nuclear magnetic resonance techniques demonstrate particular utility for examining fluorenylmethyloxycarbonyl-protected amino acids, with magic-angle spinning and non-spinning approaches providing complementary information about molecular environments [12] [13]. Computed nuclear magnetic resonance parameters using density functional theory calculations show good agreement with experimental results, supporting structural assignments [12] [13].
Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine [14] [15] [16]. The molecular ion [M+H]⁺ appears at mass-to-charge ratio 389, confirming the molecular weight determination [14] [15] [16]. Characteristic fragmentation patterns include loss of the fluorenylmethyloxycarbonyl protecting group and formation of protonated fluorenylmethyl carbamate ions at mass-to-charge ratio 240 [15] [16].
Tandem mass spectrometry techniques reveal specific fragmentation pathways involving nitrogen-carbon bond cleavages and characteristic neutral losses [15] [16]. The compound demonstrates typical fluorenylmethyloxycarbonyl-protected amino acid fragmentation behavior, including formation of dibenzofulvene-related fragments and amino acid-specific ions [15] [16]. Mass spectrometry analysis provides essential confirmation of synthetic success and purity assessment in preparative applications [14] [15] [16].
Table 3: Spectroscopic Properties Overview
Technique | Key Features | Applications | Reference |
---|---|---|---|
¹H NMR | Fluorenyl aromatic protons (7.2-7.8 ppm), pyridyl protons (7.4-8.6 ppm) | Structural confirmation, purity assessment | [12] [13] |
¹³C NMR | Carbonyl carbon signals, aromatic carbons | Structural elucidation | [12] [13] |
¹⁷O NMR | Carbonyl oxygen and hydroxyl oxygen signals | Hydrogen bonding studies | [12] [13] |
ESI-MS | Molecular ion [M+H]⁺ at m/z 389, characteristic fragmentations | Molecular weight confirmation, fragmentation patterns | [14] [15] [16] |
IR Spectroscopy | C=O stretch (1650-1750 cm⁻¹), N-H stretch (3200-3400 cm⁻¹) | Functional group identification | [17] [18] [19] [20] |
Infrared spectroscopy reveals characteristic absorption frequencies corresponding to the major functional groups within fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine [17] [18] [19] [20]. The carbonyl stretching vibrations appear in the 1650-1750 wavenumber region, with specific frequencies dependent on the electronic environment and hydrogen bonding interactions [19] [20]. Carboxylic acid carbonyl stretches typically occur between 1710-1780 wavenumbers, while carbamate carbonyl absorptions appear at 1630-1690 wavenumbers [19] [20].
The nitrogen-hydrogen stretching vibrations manifest in the 3200-3400 wavenumber range, providing identification of the amino functionality [20] [21]. Pyridine ring vibrations contribute characteristic bands in the fingerprint region between 700-1200 wavenumbers [17] [18]. The fluorenyl aromatic system produces multiple absorption bands throughout the spectrum, particularly in the carbon-hydrogen stretching region above 3000 wavenumbers and aromatic carbon-carbon stretching vibrations between 1400-1600 wavenumbers [20] [21].
The conformational behavior of fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine involves multiple rotational degrees of freedom around the carbon-nitrogen and carbon-carbon bonds within the molecule [22] [23] [24]. Computational studies using density functional theory methods provide insights into preferred conformational arrangements and rotational barriers [22] [23] [24]. The fluorenylmethyloxycarbonyl protecting group adopts specific orientations that minimize steric interactions while maintaining optimal electronic stabilization [22] [23].
The pyridyl moiety exhibits conformational flexibility around the carbon-carbon bond connecting it to the alanine backbone [23]. Rotational barriers around aromatic nitrogen-carbon bonds demonstrate dependence on electronic effects, with electron-withdrawing substituents increasing barrier heights [23]. The three-dimensional structure accommodates various conformational states that influence the compound's chemical reactivity and intermolecular interactions [22] [23] [24].
Self-assembly behavior observed in related fluorenylmethyloxycarbonyl-amino acid derivatives suggests potential for supramolecular structure formation under appropriate conditions [25] [26]. The combination of aromatic stacking interactions from both the fluorenyl and pyridyl groups, along with hydrogen bonding capabilities of the amino acid backbone, creates opportunities for controlled molecular organization [25] [26]. Temperature and concentration effects influence the morphological characteristics of self-assembled structures, demonstrating the dynamic nature of intermolecular interactions [25] [26].